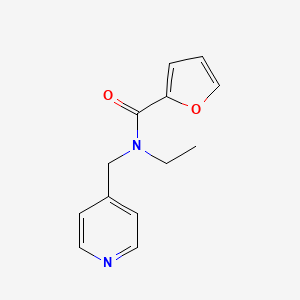![molecular formula C23H30ClNO3 B5456601 Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5456601.png)
Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by its complex structure, which includes a piperidine ring, a phenylphenoxy group, and an ethyl ester moiety.
Vorbereitungsmethoden
The synthesis of Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenylphenoxy group: This step typically involves nucleophilic substitution reactions where the phenylphenoxy group is introduced.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial production methods often involve optimizing these steps to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization.
Analyse Chemischer Reaktionen
Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the body, potentially modulating their activity. The phenylphenoxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can be compared with other piperidine derivatives such as:
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: This compound has a similar piperidine ring but differs in the substituents attached to it.
Indole derivatives: These compounds also contain aromatic rings and are known for their diverse biological activities
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Eigenschaften
IUPAC Name |
ethyl 1-[3-(2-phenylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3.ClH/c1-2-26-23(25)20-13-16-24(17-14-20)15-8-18-27-22-12-7-6-11-21(22)19-9-4-3-5-10-19;/h3-7,9-12,20H,2,8,13-18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMHNBDXFPJGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC=C2C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)acetamide](/img/structure/B5456526.png)
![1'-[(1-propyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5456543.png)

![N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5456555.png)
![1-[2-[4-(Hydroxymethyl)phenyl]acetyl]-4-(2-methylimidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5456562.png)
![N-[1-(1-D-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5456565.png)
![(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B5456569.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5456581.png)
![N-(cyclopropylmethyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5456582.png)
![N-[(1,3-dimethylpyrrolidin-3-yl)methyl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5456595.png)
![(cyclopentylmethyl){[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5456617.png)
![2-[2-(2-furyl)vinyl]-4-quinolinol](/img/structure/B5456631.png)
![N-(4-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}phenyl)acetamide](/img/structure/B5456633.png)
